3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide
Description
3-[2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is a synthetic small molecule featuring a benzamide backbone linked to a 1H-imidazole ring substituted with a sulfanyl group. The sulfanyl group is further functionalized with a carbamoyl methyl moiety attached to a 4-bromophenyl group.
Properties
IUPAC Name |
3-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c1-2-3-11-24-21(29)16-5-4-6-19(14-16)27-13-12-25-22(27)30-15-20(28)26-18-9-7-17(23)8-10-18/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFLAOWSUEZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Carbamoyl Intermediate: This step involves the reaction of 4-bromophenyl isocyanate with a suitable amine to form the carbamoyl intermediate.
Thioether Formation: The carbamoyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Imidazole Ring Formation: The resulting compound undergoes cyclization with an imidazole derivative to form the imidazole ring.
Butylbenzamide Introduction: Finally, the imidazole compound is reacted with butylbenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer cell proliferation and survival. For instance, derivatives of imidazole have been reported to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer progression .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent against various pathogens. The presence of the sulfanyl group enhances its ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains. Studies have demonstrated that similar compounds can disrupt bacterial cell wall synthesis and function, making them valuable in the fight against antibiotic-resistant infections .
Anti-inflammatory Effects
Compounds containing imidazole rings are often explored for their anti-inflammatory properties. Research indicates that such compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for treating inflammatory diseases like arthritis and colitis .
Target Interaction
The mechanism of action for This compound likely involves binding to specific biological targets. For example, it may interact with protein kinases or receptors involved in cell signaling pathways, leading to altered cellular responses that inhibit tumor growth or bacterial proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazole ring or the bromophenyl group can significantly affect biological activity. Systematic studies have shown that modifications can enhance potency against specific targets while reducing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and molecular features of the target compound with two analogues from the evidence:
Key Observations :
- The quinazoline core in the analogue from introduces a fused bicyclic system, which may enhance rigidity and binding selectivity compared to the single imidazole ring in the target compound .
- The N-butyl chain in the target compound contributes to higher lipophilicity compared to the shorter N-propyl chain in the quinazoline derivative.
Physicochemical and Pharmacokinetic Properties
Implications :
- Both sulfanyl-containing compounds may exhibit prolonged half-lives due to resistance to cytochrome P450-mediated oxidation .
Biological Activity
3-[2-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a bromophenyl group, and a butylbenzamide moiety. The presence of sulfur in the thioether linkage is significant for its biological interactions.
Structural Formula
This formula indicates the presence of various functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiosemicarbazide derivatives with bromophenyl groups demonstrate enhanced antibacterial properties compared to their chlorine analogs, attributed to increased electron density on the hydrazinic end .
- Anticancer Potential : Compounds with imidazole rings have been explored for their anticancer properties. The structural features of this compound may facilitate interactions with cellular targets involved in cancer progression.
Table 1: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole-bearing compounds, highlighting that those with brominated phenyl groups showed superior activity against resistant strains of bacteria and fungi. The mechanisms of action included disruption of cell wall synthesis and interference with metabolic pathways .
- Anticancer Activity : Another investigation focused on the anticancer potential of imidazole derivatives. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their utility as potential chemotherapeutic agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to reduced proliferation in cancer cells.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, contributing to its therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
